molecular formula C13H15Cl2NO2 B2871416 2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone CAS No. 2411179-13-8

2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone

Cat. No. B2871416
CAS RN: 2411179-13-8
M. Wt: 288.17
InChI Key: PJEIPHLVJXTUHS-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone is a chemical compound that has been extensively studied in scientific research. This compound is also known as CDM-1 and has a molecular formula of C16H20Cl2NO2. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 81-83°C.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone involves the inhibition of HDAC6 activity. This leads to an increase in the acetylation of proteins, which can affect cellular processes such as gene expression, protein degradation, and cell motility.
Biochemical and Physiological Effects:
Studies have shown that the inhibition of HDAC6 activity by 2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone can lead to a variety of biochemical and physiological effects. These include the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the suppression of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone in lab experiments is its specificity for HDAC6 inhibition. This allows researchers to study the effects of HDAC6 inhibition on cellular processes without affecting other HDAC enzymes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells in culture.

Future Directions

There are several future directions for research on 2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone. One area of interest is the development of more potent and selective HDAC6 inhibitors for use in cancer therapy. Another direction is the study of the effects of HDAC6 inhibition on other cellular processes such as autophagy and the immune response. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases is an area of ongoing research.

Synthesis Methods

The synthesis of 2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone involves the reaction of 2-chloroacetophenone with (2S,5R)-2-(2-chlorophenyl)-5-methylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane and the product is purified by recrystallization.

Scientific Research Applications

2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone has been extensively studied for its potential use as a chemical tool in scientific research. It is known to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cellular processes such as protein degradation and cell motility.

properties

IUPAC Name

2-chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-9-8-18-12(7-16(9)13(17)6-14)10-4-2-3-5-11(10)15/h2-5,9,12H,6-8H2,1H3/t9-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEIPHLVJXTUHS-BXKDBHETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1C(=O)CCl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CO[C@H](CN1C(=O)CCl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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